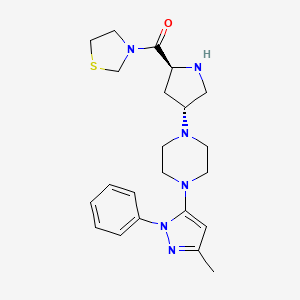

(2S,4R)-Teneligliptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

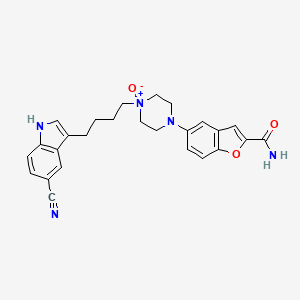

(2S,4R)-Teneligliptin is a pharmaceutical compound used primarily as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is employed in the treatment of type 2 diabetes mellitus to help regulate blood sugar levels. By inhibiting the DPP-4 enzyme, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, thereby improving glycemic control.

Preparation Methods

Synthetic Routes and Reaction Conditions

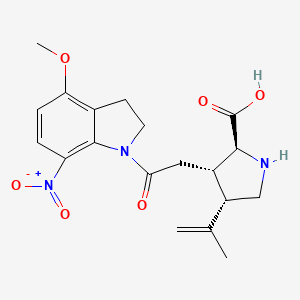

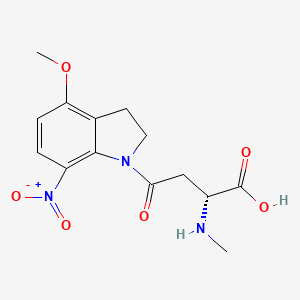

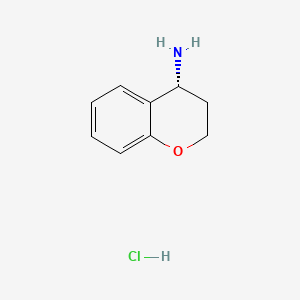

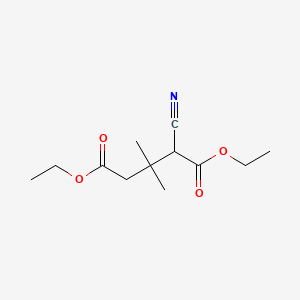

The synthesis of (2S,4R)-Teneligliptin involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Substituents: Various substituents are introduced onto the pyrrolidine ring through reactions such as alkylation, acylation, and reduction.

Final Coupling: The final step involves coupling the pyrrolidine derivative with a suitable partner to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes:

Selection of Catalysts: Efficient catalysts are chosen to enhance reaction rates and yields.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Purification: Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Teneligliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(2S,4R)-Teneligliptin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of DPP-4 inhibitors and their synthetic routes.

Biology: Research on this compound helps understand the role of DPP-4 in glucose metabolism and its potential therapeutic applications.

Medicine: The compound is extensively studied for its efficacy and safety in treating type 2 diabetes mellitus.

Industry: this compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.

Mechanism of Action

(2S,4R)-Teneligliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion from pancreatic beta cells and reduce glucagon release from alpha cells, leading to improved blood glucose control.

Comparison with Similar Compounds

Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison

(2S,4R)-Teneligliptin is unique among DPP-4 inhibitors due to its distinct chemical structure, which contributes to its specific binding affinity and selectivity for the DPP-4 enzyme. Compared to other similar compounds, this compound may offer advantages in terms of potency, duration of action, and side effect profile.

Properties

IUPAC Name |

[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/new.no-structure.jpg)